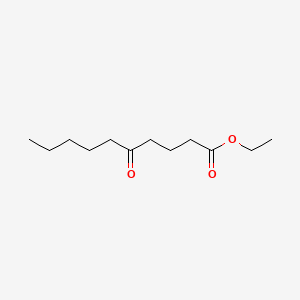

Ethyl 5-oxodecanoate

Description

Properties

IUPAC Name |

ethyl 5-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-3-5-6-8-11(13)9-7-10-12(14)15-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHUTEIIIFGYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239888 | |

| Record name | Ethyl 5-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless clear liquid; Strong rich fruity aroma | |

| Record name | Ethyl 5-oxodecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1939/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 5-oxodecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1939/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.943-0.953 (20°) | |

| Record name | Ethyl 5-oxodecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1939/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93919-00-7 | |

| Record name | Ethyl 5-oxodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-oxodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-OXODECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46LCV03QA5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Route

A classical approach to synthesize Ethyl 5-oxodecanoate involves a multi-step reaction sequence, typically including:

- Formation of intermediate keto-esters using sodium ethylate in ethanol

- Subsequent reactions in benzene or other solvents to extend the carbon chain and introduce the keto group

- Final esterification using aqueous ethanolic sulfuric acid to yield the ethyl ester

This method was reported in early pharmaceutical literature (Nakazawa and Matsuura, 1952) and involves careful control of reaction conditions to optimize yield and purity.

Reaction Steps Summary

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Sodium ethylate, ethanol | Formation of ethyl enolate | Base-catalyzed reaction |

| 2 | Sodium ethylate, ethanol, benzene | Chain extension and keto group introduction | Solvent choice critical for yield |

| 3 | Aqueous ethanolic sulfuric acid | Esterification | Acid catalysis for ester formation |

Yields and purity depend on reaction times, temperatures, and reagent ratios. This method is well-established but involves multiple purification steps.

Catalytic Michael Addition Approach (Related to 5-oxohexanoate)

Though direct literature on this compound preparation via Michael addition is limited, analogous methods for shorter-chain keto-esters like Ethyl 5-oxohexanoate provide insight into potential synthetic strategies.

Michael Addition Using Acetone and Acrylates

A recent patent (CN114516796A) describes a method for preparing 5-oxohexanoate esters by Michael addition of acetone to acrylate esters catalyzed by bifunctional catalysts (e.g., K2HPO4, NaHCO3, ethylamine hydrochloride). The reaction proceeds under mild conditions (20–120°C) with high selectivity (>90%) and moderate yields (~30-37%).

Enzymatic and Catalytic Synthesis

This compound can also be synthesized enzymatically or via catalytic processes involving carbonyl groups and alcohols. According to CymitQuimica, enzymatic processes can yield chiral keto-esters with high enantiopurity, which is valuable for biochemical applications.

Enzymatic Process

- Utilizes enzymes to catalyze the esterification or oxidation of precursors

- Provides high stereoselectivity

- Environmentally friendly and mild conditions

Catalytic Process

- Employs catalysts to facilitate carbonyl group transformations

- Can be applied in microbial or chemical catalytic systems (e.g., Escherichia coli catalysis)

- Useful for producing chiral keto-esters with controlled stereochemistry

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Selectivity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Multi-step chemical synthesis | Sodium ethylate, ethanol, benzene, sulfuric acid | Variable (not always reported) | High (due to purification) | Established, scalable | Multi-step, time-consuming |

| Michael addition (analogous) | Acetone, ethyl acrylate, K2HPO4 catalyst, 20-120°C | ~30-37 (for 5-oxohexanoate) | >90 | Mild conditions, economical catalyst | Lower yield, catalyst deactivation |

| Enzymatic synthesis | Enzymes, alcohols, carbonyl compounds | Not specified | High enantiopurity | High stereoselectivity, green | Requires enzyme availability |

| Catalytic microbial process | Microbial catalysts (e.g., E. coli) | Not specified | High | Biocatalysis, stereoselective | Complex bioprocess control |

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-oxodecanoate undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding carboxylic acids.

Reduction: This reaction can reduce the keto group to an alcohol.

Substitution: This reaction can replace the ethoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .

Scientific Research Applications

Chemical Applications

Ethyl 5-oxodecanoate is primarily utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

- Synthesis Intermediate : It serves as a precursor for more complex organic molecules, often synthesized from ethyl acetoacetate and 5-hydroxydecanal under acidic conditions.

- Reactivity :

- Oxidation : Can be oxidized to form corresponding carboxylic acids.

- Reduction : The keto group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Nucleophilic Substitution : The ethoxy group can be substituted with other functional groups, enhancing its utility in synthetic chemistry.

Biological Applications

Research has indicated that this compound interacts with specific enzymes and metabolic pathways:

- Enzyme Interaction Studies : The compound may inhibit enzyme activity through hydrogen bonding with active sites, making it valuable for studying enzyme kinetics.

- Metabolic Studies : It has been shown to influence mitochondrial function by potentially inhibiting ATP-sensitive potassium channels, which are crucial for cellular energy regulation.

Medical Applications

This compound is being explored for its therapeutic potential:

- Anti-inflammatory Effects : In vitro studies have indicated that derivatives can reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.

- Antimicrobial Activity : Research has demonstrated significant antimicrobial effects against various pathogens, suggesting potential use in developing new antibiotics.

Industrial Applications

The compound's pleasant aroma and chemical properties lend it to various industrial uses:

- Flavors and Fragrances : this compound is employed in the production of flavors and fragrances due to its fruity flavor profile.

- Biodegradable Materials : As part of the polyhydroxyalkanoates family, it has been explored for applications in biodegradable plastics, contributing to environmental sustainability.

Antibacterial Efficacy

A study highlighted the antibacterial properties of this compound against resistant strains of bacteria using both in vitro assays and molecular docking studies to assess binding affinities with bacterial enzymes.

Cytotoxic Effects

Investigations into cytotoxicity revealed that derivatives of this compound exhibited varying degrees of activity against cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The results indicated promising cytotoxicity that warrants further exploration into therapeutic applications.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (mg/ml) |

|---|---|---|

| Ethyl 3-oxo-2-butanone | Escherichia coli | 0.073 |

| Ethyl 3-oxo-2-butanone | Staphylococcus aureus | 0.125 |

| This compound | Klebsiella pneumoniae | TBD |

Table 2: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | LC50 (µg/ml) |

|---|---|---|

| Ethyl 3-oxo-2-butanone | MCF-7 | 280 |

| Ethyl 3-oxo-2-butanone | NCI-H460 | 765 |

| This compound | TBD | TBD |

Mechanism of Action

The mechanism of action of ethyl 5-oxodecanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Structural and Functional Differences

- Chain Length: this compound has a 10-carbon backbone, longer than Ethyl 5-oxohexanoate (6 carbons) and Ethyl 5-oxononanoate (9 carbons). This influences volatility and solubility; longer chains typically reduce volatility and enhance lipophilicity .

- Functional Groups: Ethyl 4-acetyl-5-oxohexanoate contains an additional acetyl group at position 4, increasing steric hindrance and altering reactivity compared to simpler 5-oxo esters . Ethyl 10-chloro-10-oxodecanoate substitutes the terminal carbonyl with a chlorine atom, making it a reactive acyl chloride derivative suitable for nucleophilic substitutions .

Regulatory and Application Differences

- Food Industry: this compound is approved for food use (JECFA, FEMA GRAS), unlike Ethyl 10-chloro-10-oxodecanoate, which is restricted to synthetic chemistry due to its reactive chlorine group .

- Synthetic Utility: Ethyl 5-oxohexanoate and Ethyl 5-oxononanoate are intermediates in synthesizing β-lactones and γ-lactams, as demonstrated in studies involving homopropargyl alcohol derivatives . This compound’s longer chain may favor applications requiring sustained release in flavor formulations .

Research Findings and Industrial Relevance

- Spectroscopic Data: this compound’s mass spectra and NMR profiles are well-documented in databases like SDBS and Sigma-Aldrich, ensuring reproducibility in quality control .

- Crystallography: Structural studies on related esters (e.g., Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate) reveal conformational flexibility in the ester group, which may influence interactions in food matrices .

- Regulatory Updates: South Korea’s Ministry of Food and Drug Safety (MFDS) recently included this compound (E244) in its food additive code, underscoring its safety profile .

Biological Activity

Ethyl 5-oxodecanoate, a chiral compound with the chemical formula CHO, has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is an ester derived from 5-oxodecanoic acid. Its structure includes a carbonyl group adjacent to the ethyl ester functional group, which influences its reactivity and interactions with biological systems. The compound is primarily studied for its role in organic synthesis and as a substrate for enzymatic reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that similar compounds within the ketoester family possess significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens like Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (mg/ml) |

|---|---|---|

| Ethyl 3-oxo-2-butanone | E. coli | 0.073 |

| Ethyl 3-oxo-2-butanone | S. aureus | 0.125 |

| This compound | Klebsiella pneumoniae | TBD |

The exact MIC for this compound remains to be fully characterized but is anticipated to be comparable based on structural similarities to other active compounds.

Cytotoxicity Studies

In cytotoxicity assays, this compound has shown varying degrees of activity against different cancer cell lines. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cell lines . The cytotoxicity is often assessed using the half-maximal lethal concentration (LC50), which provides insight into the compound's potential as an anticancer agent.

Table 2: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | LC50 (µg/ml) |

|---|---|---|

| Ethyl 3-oxo-2-butanone | MCF-7 | 280 |

| Ethyl 3-oxo-2-butanone | NCI-H460 | 765 |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within cells. Preliminary studies suggest that it acts as a substrate for various enzymes, leading to metabolic transformations that can affect cellular functions . The complexity of these interactions necessitates further investigation into the specific pathways involved.

Case Studies and Research Findings

- Antibacterial Efficacy : A study focusing on the antibacterial properties of ketoesters highlighted the potential of this compound in combating resistant strains of bacteria. The research utilized both in vitro assays and molecular docking studies to assess binding affinities with bacterial enzymes .

- Cytotoxic Effects : In a separate investigation, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated promising cytotoxicity, warranting further exploration into their therapeutic applications .

- Enzymatic Interactions : Computational studies have suggested that this compound may interact with metabolic enzymes, influencing lipid metabolism and potentially offering therapeutic avenues in metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.